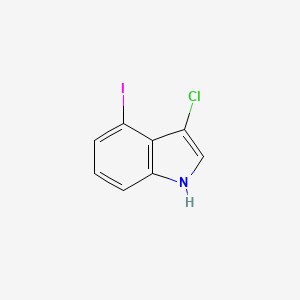

3-Chloro-4-iodo-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClIN |

|---|---|

Molecular Weight |

277.49 g/mol |

IUPAC Name |

3-chloro-4-iodo-1H-indole |

InChI |

InChI=1S/C8H5ClIN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H |

InChI Key |

DOHDHYOIOASYEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=CN2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled insight into the connectivity and environment of atoms within a molecule.

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment, number, and connectivity of protons in a molecule. For 3-chloro-4-iodo-1H-indole, the ¹H NMR spectrum would be expected to show distinct signals for the N-H proton and the aromatic protons on the indole (B1671886) core.

The N-H proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm), though its chemical shift and appearance can be influenced by solvent and concentration. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) and the pyrrole (B145914) ring (H-2) would exhibit chemical shifts and coupling patterns dictated by the electron-withdrawing and anisotropic effects of the chloro and iodo substituents.

Table 1: Representative ¹H NMR Data for a Related Substituted Indole Data for 5-iodo-1H-indole-3-carbaldehyde in DMSO-d₆ rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 12.27 | s | - |

| H-2 | 8.29 | d | 3.1 |

| H-4 | 8.44 | s | - |

| H-6 | 7.53 | dd | 8.5, 1.4 |

| H-7 | 7.37 | d | 8.5 |

| CHO | 9.92 | s | - |

Note: This table is for illustrative purposes, showing data for a related compound to demonstrate the type of information obtained from ¹H NMR.

¹³C NMR spectroscopy is crucial for mapping the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift influenced by hybridization and the electronic effects of adjacent substituents.

The presence of the electronegative chlorine and iodine atoms would cause significant downfield shifts for the carbons to which they are attached (C-3 and C-4). The C-3 carbon, bonded to chlorine, and the C-4 carbon, bonded to iodine, would be readily identifiable in the spectrum. The other carbon signals (C-2, C-3a, C-5, C-6, C-7, and C-7a) would also have characteristic chemical shifts reflecting their position within the heterocyclic ring system.

As with ¹H NMR, specific experimental data for this compound is scarce. However, data from analogous compounds, like methyl 6-chloro-5-iodo-1H-indole-3-carboxylate, can serve as a reference for the expected chemical shift ranges. rsc.org

Table 2: Representative ¹³C NMR Data for a Halogenated Indole Derivative Data for 5-iodo-1H-indole-3-carbaldehyde in DMSO-d₆ rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 138.9 |

| C-3 | 117.2 |

| C-3a | 126.7 |

| C-4 | 136.2 |

| C-5 | 86.6 |

| C-6 | 131.6 |

| C-7 | 129.2 |

| C-7a | 136.2 |

| C=O | 185.2 |

Note: This table illustrates the carbon chemical shifts for a related iodo-substituted indole derivative.

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that provides direct information about the electronic environment of nitrogen atoms. For nitrogen-containing heterocycles like indole, the ¹⁵N chemical shift is highly sensitive to substitution on the ring. scispace.comcapes.gov.br

Studies on monosubstituted indoles have shown that the ¹⁵N chemical shift can span a range of over 27 ppm. capes.gov.br Electron-donating and electron-withdrawing groups at various positions on the indole ring significantly influence the shielding of the nitrogen nucleus. Substituents at the 2-, 3-, and 5-positions tend to have the largest effects. scispace.comcapes.gov.br This technique can, therefore, be a sensitive probe for confirming substitution patterns and understanding the electronic structure of derivatives of this compound. Recent research has also utilized advanced one- and two-dimensional NMR experiments on ¹⁵N-labeled indole to precisely determine chemical shifts and coupling constants, establishing a reference for the structural analysis of new aromatic heterocycles. researchgate.net

For derivatives of this compound that incorporate fluorine-containing groups, such as a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is an essential characterization tool. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for detecting and differentiating fluorinated substituents. nih.gov

The chemical shift of the ¹⁹F signal provides information about the local electronic environment of the CF₃ group. For example, in the related compound 3-chloro-2-(trifluoromethyl)-1H-indole, the CF₃ group exhibits a sharp singlet in the ¹⁹F NMR spectrum. The position of this signal is characteristic of the trifluoromethyl group being attached to the C-2 position of the indole ring. nih.gov This technique is invaluable for confirming the successful introduction and position of fluorinated moieties in synthetic derivatives.

Table 3: ¹⁹F NMR Data for a Trifluoromethylated Indole Derivative Data for 3-chloro-2-(trifluoromethyl)-1H-indole in CDCl₃ nih.gov

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60.9 | s |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the unambiguous determination of its elemental formula.

For this compound (C₈H₅ClIN), the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements. This calculated mass can then be compared to the experimental value obtained from HRMS to confirm the compound's identity and purity. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be observable in the mass spectrum, providing further structural confirmation. While specific HRMS data for the title compound is not available in the search results, the technique's application is demonstrated in the characterization of numerous related halogenated indoles, where the experimentally found mass consistently matches the calculated value to within a few parts per million (ppm). rsc.orgmdpi.com

Table 4: Calculated Exact Mass for this compound

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| This compound | C₈H₅ClIN | 291.9149 |

Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into the time-of-flight mass analyzer.

In the TOF analyzer, ions are accelerated by an electric field, and the time they take to travel a fixed distance to the detector is measured. Since all ions receive the same kinetic energy, their velocity is dependent on their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly. This precise time measurement allows for a very accurate mass determination.

For this compound (C₈H₅ClIN), ESI-TOF MS would be expected to yield a high-resolution mass spectrum. The primary ion observed would likely be the protonated molecule, [M+H]⁺. The high accuracy of the TOF analyzer would allow for the differentiation of its isotopic pattern, which is distinct due to the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I). The precise mass measurement of the monoisotopic peak would serve to confirm the elemental composition of C₈H₅ClIN. While specific experimental ESI-TOF MS data for this exact compound is not detailed in the available literature, the technique remains a fundamental tool for its structural confirmation.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound has not been reported, analysis of a closely related compound, 4-Iodo-1H-indole-2,3-dione, provides significant insight into the expected molecular geometry and intermolecular interactions. researchgate.net The data from this analogous structure serves as a robust model for understanding the solid-state characteristics of halo-indoles.

The crystal structure of 4-Iodo-1H-indole-2,3-dione reveals an almost planar molecule, with a root-mean-square deviation of 0.03 Å for all non-hydrogen atoms. researchgate.net This planarity is characteristic of the fused ring system of indole. The bond lengths and angles within the indole core are consistent with its aromatic and heterocyclic nature. The carbon-iodine bond length and the angles involving the iodine substituent are of particular interest.

Based on this related structure, the following table presents selected geometric parameters that can be expected to be similar in this compound, illustrating the typical geometry of the indole nucleus and its halogen substituents.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value (from 4-Iodo-1H-indole-2,3-dione researchgate.net) | Angle | Value (from 4-Iodo-1H-indole-2,3-dione researchgate.net) |

| C4—I1 | 2.094 (5) | C5—C4—I1 | 120.5 (4) |

| C1—N1 | 1.393 (8) | C3—C4—I1 | 119.9 (4) |

| C8—N1 | 1.398 (8) | C1—N1—C8 | 111.8 (5) |

| C3—C4 | 1.394 (8) | C7—C8—N1 | 109.1 (5) |

| C4—C5 | 1.385 (8) | C4—C3—C8 | 119.8 (5) |

| N1—H1 | 0.87 (2) | C3—C8—N1 | 106.7 (5) |

Note: The table presents data from the crystal structure of 4-Iodo-1H-indole-2,3-dione as a model for the expected geometry.

The packing of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of 4-Iodo-1H-indole-2,3-dione, several key interactions are observed which are also anticipated to be significant for this compound. researchgate.net

Hydrogen Bonding: The presence of the N-H group in the indole ring is a primary site for hydrogen bonding. In the model compound, molecules form dimers through pairs of N—H⋯O hydrogen bonds. researchgate.net For this compound, strong N—H⋯N or potentially N—H⋯Cl hydrogen bonds could be expected to form, linking molecules into chains or other supramolecular assemblies.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. In the crystal structure of 4-Iodo-1H-indole-2,3-dione, the iodine atom participates in weak I⋯O interactions with a bond length of 3.184 (4) Å, linking the hydrogen-bonded dimers into zigzag chains. researchgate.net Given the presence of both chlorine and iodine in this compound, similar halogen bonds (e.g., I⋯N, I⋯Cl, Cl⋯N) are plausible and would play a crucial role in the crystal packing.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the spectra would be dominated by vibrations of the indole ring and the carbon-halogen bonds. The FT-IR spectrum of the parent indole molecule shows a characteristic sharp N-H stretching vibration around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and pyrrole rings are found in the 1600-1450 cm⁻¹ region. researchgate.netspectrabase.com The C-Cl and C-I stretching vibrations are expected at lower frequencies, typically in the 800-600 cm⁻¹ and 600-500 cm⁻¹ regions, respectively.

The following table summarizes the expected key vibrational frequencies for this compound based on data from related indole compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3400 | Pyrrole ring |

| Aromatic C-H Stretch | 3100-3000 | Benzene and Pyrrole rings |

| C=C Ring Stretch | 1600-1450 | Aromatic System |

| C-N Stretch | 1350-1250 | Pyrrole ring |

| C-Cl Stretch | 800-600 | Chlorine Substituent |

| C-I Stretch | 600-500 | Iodine Substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that exhibits characteristic absorption bands in the UV region. The spectrum of indole itself shows two main absorption bands, one near 280 nm and a stronger one around 220 nm, which are attributed to π→π* transitions within the aromatic system. nist.gov

The introduction of halogen substituents (chloro and iodo) on the indole ring acts as auxochromes. These substituents, through their electron-donating (+M) and electron-withdrawing (-I) effects, modify the energy levels of the molecular orbitals. Typically, halogen substituents on an aromatic ring cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition bands. syncsci.com Therefore, the UV-Vis spectrum of this compound is expected to show absorption maxima at slightly longer wavelengths compared to unsubstituted indole.

Reaction Mechanisms and Mechanistic Studies of Halogenated Indole Transformations

Elucidating Reaction Pathways for Halogenation Reactions

The introduction of halogen atoms onto the indole (B1671886) ring is a fundamental transformation that proceeds predominantly through electrophilic aromatic substitution. The regioselectivity and mechanism of these reactions are dictated by the electronic properties of the indole nucleus and the nature of the halogenating agent.

Electrophilic halogenation of aromatic systems, including indoles, often involves the formation of a halonium ion (X⁺) or a polarized halogen-containing species that acts as the active electrophile. For the synthesis of 3-Chloro-4-iodo-1H-indole, a stepwise halogenation approach is typically employed. The indole ring is highly activated towards electrophilic attack, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom.

The initial chlorination at the C3 position likely proceeds through the attack of the electron-rich C3 carbon of the indole on a source of electrophilic chlorine, such as N-chlorosuccinimide (NCS). This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation at the C3 position restores the aromaticity of the pyrrole (B145914) ring, yielding the 3-chloroindole intermediate.

The subsequent iodination at the C4 position of 3-chloroindole is a more challenging transformation due to the deactivating effect of the chloro substituent. However, the C4 position remains relatively electron-rich compared to other positions on the benzene (B151609) ring. The reaction with an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, leads to the formation of a halonium ion intermediate. The attack of the C4 position on the electrophilic iodine generates a sigma complex, and subsequent loss of a proton yields the final this compound product. The formation of a bridged halonium ion intermediate, particularly with bromine and iodine, has been postulated to explain the stereoselectivity observed in the halogenation of alkenes and can be considered in the context of indole halogenation as well. wiley-vch.de

The electrophilic aromatic substitution (SEAr) mechanism is central to the halogenation of indoles. chim.it The high reactivity of the indole ring system is attributed to the ability of the nitrogen lone pair to stabilize the positive charge in the intermediate carbocation (arenium ion). nih.gov

The general mechanism for the electrophilic halogenation of indole can be summarized in two key steps:

Formation of the Sigma Complex: The π-electrons of the indole ring attack the electrophilic halogen species (E⁺, which can be Cl⁺ or I⁺), leading to the formation of a resonance-stabilized carbocationic intermediate known as the sigma complex or Wheland intermediate. chim.it For indole, attack at the C3 position is kinetically and thermodynamically favored, as the resulting intermediate is stabilized by resonance involving the nitrogen atom without disrupting the aromaticity of the benzene ring. nih.gov

Deprotonation and Aromatization: A weak base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the indole ring system and yields the halogenated product.

In the case of this compound synthesis, the initial chlorination at C3 follows this classical SEAr pathway. The subsequent iodination at C4 of the 3-chloroindole intermediate also proceeds via an SEAr mechanism, although the reaction rate is slower due to the electron-withdrawing nature of the chlorine atom. The directing effects of the existing substituents (the chloro group and the fused benzene ring) influence the position of the second halogenation.

| Step | Description | Key Intermediates |

| 1. C3-Chlorination | Electrophilic attack of Cl⁺ (from a source like NCS) at the electron-rich C3 position of the indole ring. | C3-chlorinated sigma complex |

| 2. Deprotonation | A base removes a proton from the C3 position to restore aromaticity. | 3-Chloro-1H-indole |

| 3. C4-Iodination | Electrophilic attack of I⁺ (from a source like NIS) at the C4 position of 3-chloro-1H-indole. | C4-iodinated sigma complex |

| 4. Deprotonation | A base removes a proton from the C4 position to yield the final product. | This compound |

Mechanisms of Cross-Coupling Reactions Involving Halogenated Indoles

The presence of two distinct halogen atoms at different positions in this compound offers opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is a key factor in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition, transmetalation (for Sonogashira and Stille), or migratory insertion (for Heck), and reductive elimination. libretexts.orgacs.org

The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > OTf > Cl. libretexts.org This differential reactivity allows for the selective coupling at the C4-iodo position of this compound while leaving the C3-chloro position intact.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org The catalytic cycle involves both palladium and a copper(I) co-catalyst. rsc.orgorganic-chemistry.org The palladium(0) species undergoes oxidative addition to the C-I bond of the indole. Simultaneously, the copper(I) acetylide is formed from the terminal alkyne and the copper co-catalyst. youtube.com Transmetalation of the acetylide group from copper to the palladium complex is followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an aryl or vinyl halide. wikipedia.org The mechanism begins with the oxidative addition of the C-I bond of the halogenated indole to the palladium(0) catalyst. libretexts.orgharvard.eduuwindsor.ca The subsequent step is transmetalation, where the organic group from the organostannane reagent is transferred to the palladium center. wikipedia.org Finally, reductive elimination from the resulting diorganopalladium(II) complex affords the desired product and regenerates the active palladium(0) catalyst. libretexts.org

Heck Reaction: This reaction involves the coupling of an alkene with an aryl or vinyl halide. libretexts.orgrsc.org The catalytic cycle starts with the oxidative addition of the C-I bond of the indole to the palladium(0) catalyst. researchgate.netnih.gov This is followed by the migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step forms the final product and a hydridopalladium complex. nih.gov The catalytic cycle is completed by the reductive elimination of HX with the aid of a base. libretexts.org

| Coupling Reaction | Key Mechanistic Steps | Reactivity of this compound |

| Sonogashira | Oxidative Addition (Pd), Formation of Cu-acetylide, Transmetalation, Reductive Elimination | Selective coupling at the C4-Iodo position. |

| Stille | Oxidative Addition (Pd), Transmetalation (from organotin), Reductive Elimination | Selective coupling at the C4-Iodo position. |

| Heck | Oxidative Addition (Pd), Migratory Insertion (alkene), β-Hydride Elimination, Reductive Elimination | Selective coupling at the C4-Iodo position. |

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. acs.org These reactions are particularly useful for the arylation of amines, phenols, and thiols. researchgate.net

The mechanism of copper-catalyzed cross-coupling reactions is often more complex and less universally understood than that of palladium-catalyzed reactions. It can involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. In a typical Ullmann-type reaction, a copper(I) salt is used as the catalyst. The reaction is believed to proceed through an oxidative addition of the aryl halide to the copper(I) catalyst, forming a copper(III) intermediate. mdpi.com This is followed by reductive elimination to form the C-N or C-O bond and regenerate the copper(I) catalyst. organic-chemistry.org

In the context of this compound, copper-mediated reactions could potentially be used to introduce nucleophiles at either the C3 or C4 position, depending on the reaction conditions and the relative reactivity of the C-Cl and C-I bonds under copper catalysis.

Intramolecular Cyclization and Rearrangement Mechanisms in Indole Synthesis

The synthesis of the indole core itself can be achieved through various intramolecular cyclization and rearrangement reactions. When these strategies are applied to precursors bearing halogen substituents, they can provide direct access to halogenated indoles.

Intramolecular Cyclization: Many indole syntheses, such as the Fischer, Bischler-Möhlau, and Madelung syntheses, involve an intramolecular cyclization step. For instance, palladium-catalyzed intramolecular cyclization of o-alkynylanilines is a modern and versatile method for indole synthesis. mdpi.com The mechanism typically involves the coordination of the palladium catalyst to the alkyne, followed by nucleophilic attack of the aniline (B41778) nitrogen onto the activated alkyne. Subsequent reductive elimination or protonolysis yields the indole ring. If the starting aniline is halogenated, this method can be used to prepare halogenated indoles. nih.govrsc.org

Rearrangement Mechanisms: Rearrangement reactions can also play a crucial role in the synthesis of indoles. wiley-vch.delibretexts.org The Gassman indole synthesis, for example, involves a rsc.orgresearchgate.net-sigmatropic rearrangement of a sulfonium (B1226848) ylide derived from an N-chloroaniline. researchgate.net This is followed by cyclization and desulfurization to afford the indole. The use of a halogenated aniline in the Gassman synthesis would directly lead to a halogenated indole product. Another example is the Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent and involves a rsc.orgrsc.org-sigmatropic rearrangement. nih.gov

| Synthetic Strategy | Key Mechanistic Step | Relevance to Halogenated Indoles |

| Palladium-Catalyzed Cyclization | Intramolecular nucleophilic attack of nitrogen on a palladium-activated alkyne. | Can be used to synthesize halogenated indoles from halogenated anilines. |

| Gassman Indole Synthesis | rsc.orgresearchgate.net-Sigmatropic rearrangement of a sulfonium ylide. | Allows for the synthesis of halogenated indoles from halogenated anilines. |

| Bartoli Indole Synthesis | rsc.orgrsc.org-Sigmatropic rearrangement. | Can be employed to prepare halogenated indoles from halogenated nitroarenes. |

Information regarding the chemical compound this compound is not available in the searched scientific literature.

Extensive and targeted searches for the specific compound "this compound" have not yielded any synthesis, characterization, or reaction mechanism data. This suggests that the compound is not a subject of published scientific research, and therefore, a detailed and factually accurate article focusing solely on it cannot be generated without resorting to speculation.

The provided outline requests in-depth information on reaction mechanisms, including " beilstein-journals.orgescholarship.org-Sigmatropic Rearrangements in Indole Ring Formation" and "Oxidative Cyclization Pathways," specifically for the transformation of halogenated indoles leading to or involving "this compound." Without any documented instances of this compound, a discussion of its specific mechanistic studies is not possible.

General principles of indole synthesis and halogenation are well-established; however, applying these to a hypothetical and uncharacterized molecule to generate the detailed, data-rich content required by the prompt would be scientifically unsound and would constitute the fabrication of information.

Therefore, in adherence with the core instructions to provide accurate and non-hallucinatory content, the requested article on "this compound" cannot be produced.

Table of Compounds Mentioned

As no article could be generated, there are no compounds to list in this table.

Structure Activity Relationship Sar Studies and Preclinical Biological Relevance of 3 Chloro 4 Iodo 1h Indole Derivatives

Indole (B1671886) Nucleus as a Privileged Scaffold in Preclinical Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govijpsr.inforesearchgate.net This designation stems from its recurrence in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. eurekaselect.comresearchgate.net The indole nucleus is a key structural component in essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin, allowing its derivatives to interact with a multitude of physiological targets. ijpsr.info

The versatility of the indole scaffold enables it to bind to various receptors and enzymes, often within conserved binding pockets, leading to a broad range of therapeutic applications. nih.goveurekaselect.com In preclinical drug discovery, indole derivatives have been extensively investigated and developed for numerous pharmacological purposes, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. ijpsr.inforesearchgate.net The planar structure and chemical reactivity of the indole ring allow for targeted modifications at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with a specific biological target. researchgate.net This inherent adaptability makes the indole nucleus an exceptional starting point for the design of novel therapeutic agents. ijpsr.info

Impact of Halogen Substituents on Preclinical Biological Activity in Indole Derivatives

The introduction of halogen atoms into the indole scaffold is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. eurochlor.orgresearchgate.net The specific type of halogen and its position on the indole ring are critical determinants of the resulting biological activity. nih.gov

Chlorine and iodine, while both halogens, impart distinct properties to the indole nucleus due to differences in their size, electronegativity, and polarizability.

Chlorine: As a substituent, chlorine is moderately electronegative and exerts a strong electron-withdrawing inductive effect. researchgate.netresearchgate.net This can alter the electron density of the indole ring, influencing its reactivity and ability to participate in hydrogen bonding or pi-stacking interactions. The presence of chlorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. researchgate.net These steric and electronic effects can modulate how the molecule fits into and interacts with the amino acid residues within the binding pocket of a target protein. eurochlor.orgresearchgate.net

Iodine: Iodine is larger and more polarizable than chlorine. Its lower electronegativity results in a weaker inductive effect, but its most significant contribution often comes from its ability to form strong halogen bonds. acs.org A halogen bond is a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with an electron donor like an oxygen or nitrogen atom in a biological target. acs.org The strength of this interaction increases with the size and polarizability of the halogen, making iodine a particularly effective halogen bond donor. This interaction can provide a powerful and directional binding force, significantly enhancing the affinity of a ligand for its target protein. acs.org

The combination of a chlorine atom at the C-3 position and an iodine atom at the C-4 position on the indole ring creates a unique electronic and steric profile, offering potential for specific and high-affinity interactions with biological targets.

The specific location of halogen substituents on the indole ring is crucial for determining the biological activity profile of the resulting derivative. Structure-activity relationship studies of various halogenated indole alkaloids have demonstrated that even minor changes in the position of a halogen can lead to significant differences in potency and selectivity. nih.gov

Preclinical Evaluation of Halogenated Indole Derivatives

The therapeutic potential of halogenated indole derivatives has been explored in a variety of preclinical models, with significant findings in the areas of oncology and infectious diseases.

Halogenated indoles have consistently demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines in preclinical studies. The introduction of chlorine and other halogens has been a key strategy in the development of novel indole-based anticancer agents.

For example, a series of 5-chloro-indole-2-carboxylate derivatives showed significant antiproliferative activity, with the most potent compound exhibiting an IC₅₀ value of 68 nM against EGFR and demonstrating an 8-fold selectivity for the EGFRT790M mutant protein over the wild-type. mdpi.com In another study, indole-sulfonamide derivatives bearing chloro and trifluoromethyl groups were identified as promising anticancer compounds against a panel of cancer cell lines, including HepG2 (liver), A549 (lung), and MOLT-3 (leukemia). nih.govacs.org The data from these studies highlight the potential of chlorinated indoles as scaffolds for potent and selective anticancer agents.

Table 1: Preclinical Anticancer Activity of Halogenated Indole Derivatives

This table summarizes the in vitro anticancer activity of selected chlorinated indole derivatives against various human cancer cell lines.

| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity Metric | Observed Value | Source |

|---|---|---|---|---|---|

| 5-Chloro-indole-2-carboxylate | m-piperidinyl derivative 3e | EGFR-mutant | IC₅₀ | 68 nM | mdpi.com |

| Hydroxyl-bearing bisindole-sulfonamide | Derivative with 4-Cl substituent (31) | HepG2 (Liver) | IC₅₀ | 9.21 µM | nih.govacs.org |

| Hydroxyl-bearing bisindole-sulfonamide | Derivative with 4-Cl substituent (31) | A549 (Lung) | IC₅₀ | 15.80 µM | nih.govacs.org |

| Hydroxyl-bearing bisindole-sulfonamide | Derivative with 4-Cl substituent (31) | MOLT-3 (Leukemia) | IC₅₀ | 3.80 µM | nih.govacs.org |

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and halogenated indoles have emerged as a promising class of compounds. Preclinical studies have shown that these derivatives can effectively inhibit the growth of various bacteria and fungi, including clinically relevant strains.

In one study, 5-iodoindole (B102021) was found to effectively inhibit biofilm formation by the opportunistic fungal pathogen Candida albicans. nih.gov Another investigation into halogenated indole derivatives demonstrated significant antifungal activity against C. krusei. researchgate.net Furthermore, SAR studies have revealed that indole derivatives containing halogen substitutions often exhibit excellent inhibition of bacterial growth. nih.gov For instance, 4-chloroindole (B13527) and 6-iodoindole have been shown to significantly inhibit biofilm formation by the plant pathogen Agrobacterium tumefaciens. nih.gov These findings suggest that the halogenated indole scaffold is a valuable template for the development of new anti-infective agents.

Table 2: Preclinical Antimicrobial and Antifungal Efficacy of Halogenated Indole Derivatives

This table presents the in vitro antimicrobial and antifungal efficacy of selected halogenated indole derivatives against various pathogenic microorganisms.

| Compound | Microorganism | Activity Observed | Source |

|---|---|---|---|

| 5-Iodoindole | Candida albicans | Effective inhibition of biofilm formation | nih.gov |

| 4-Chloroindole | Agrobacterium tumefaciens | Significant inhibition of adherence and biofilm formation | nih.gov |

| 6-Iodoindole | Agrobacterium tumefaciens | Significant inhibition of adherence and biofilm formation | nih.gov |

| Halogenated Indole Derivatives | Candida krusei | Potent antifungal activity | researchgate.net |

Exploration of Antimalarial and Antiparasitic Properties in Preclinical Studies

While direct preclinical studies on the antimalarial and antiparasitic properties of 3-Chloro-4-iodo-1H-indole are not extensively documented in publicly available research, the broader class of halogenated indole derivatives has demonstrated significant potential in this area. The strategic placement of halogen atoms on the indole ring can modulate the compound's electronic properties, lipophilicity, and binding interactions with parasitic targets, thereby influencing its biological activity.

Research into related halogenated compounds provides valuable insights into the potential antiparasitic profile of this compound. For instance, studies on other chlorinated and iodinated aromatic compounds have shown promising results against various parasites.

A notable example is the investigation of 3-chloro-4-(4-chlorophenoxy) aniline (B41778) , which has been evaluated for its antiplasmodial activity. While not an indole, its halogenation pattern is of interest. In preclinical models, this compound has been tested in combination with established antimalarial drugs like artesunate (B1665782) and chloroquine, demonstrating synergistic effects against Plasmodium falciparum in vitro and P. berghei in vivo. nih.govnih.govnih.gov This suggests that the chloro- substitution pattern might contribute to antiplasmodial efficacy.

Furthermore, a 3-iodo-4-aminoquinoline derivative has been shown to sensitize chloroquine-resistant strains of Plasmodium falciparum. researchgate.net This finding highlights the potential role of iodine substitution in overcoming drug resistance mechanisms in malaria parasites. The presence of an iodine atom can alter the molecule's interaction with parasitic targets, potentially inhibiting efflux pumps or other resistance-conferring proteins.

The general class of indole derivatives has been a fertile ground for the discovery of antiparasitic agents. Various synthetic and natural indole alkaloids have exhibited potent activity against a range of parasites, including Plasmodium, Trypanosoma, and Leishmania species. The mechanism of action for many of these indole-based compounds involves the inhibition of crucial parasitic enzymes or the disruption of essential cellular processes.

While specific data for this compound is pending, the collective evidence from related halogenated and indole-containing molecules underscores the rationale for its investigation as a potential antimalarial and antiparasitic agent. Further preclinical studies are warranted to elucidate its specific activity, mechanism of action, and therapeutic potential.

Other Preclinical Biological Applications (e.g., antioxidant activity)

The antioxidant potential of indole derivatives is a well-established area of research, with the indole nucleus being recognized as an effective scavenger of free radicals. The nitrogen atom in the indole ring can donate an electron, and the aromatic system can stabilize the resulting radical, contributing to the antioxidant effect. Substitutions on the indole ring can significantly influence this activity.

A study on various C-3 substituted indoles revealed that the antioxidant efficacy is dependent on the specific functional groups attached. nih.gov This suggests that the chloro and iodo substituents at the 3 and 4 positions of the indole ring in this compound would critically influence its antioxidant properties. The high electronegativity of chlorine and the larger atomic size of iodine would alter the electron density distribution of the indole ring, thereby affecting its ability to scavenge free radicals.

It is hypothesized that the combined electronic effects of the chloro and iodo groups could modulate the redox potential of the indole nucleus, potentially leading to significant antioxidant activity. However, without direct experimental evidence, this remains a subject for future investigation. Preclinical evaluation of this compound using standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, would be necessary to determine its actual antioxidant potential.

Rational Design of Bioactive Indole Derivatives Based on SAR Principles

The principles of Structure-Activity Relationship (SAR) are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. For indole derivatives, SAR studies have provided a wealth of information on how different substituents at various positions of the indole ring influence their biological activities. The rational design of new bioactive indoles often involves modifying a lead compound to optimize its pharmacokinetic and pharmacodynamic properties.

While specific SAR studies for this compound are not extensively reported, general principles derived from other halogenated and substituted indoles can be applied. The introduction of halogen atoms, such as chlorine and iodine, is a common strategy in drug design to modulate factors like lipophilicity, metabolic stability, and binding affinity to target proteins.

The position and nature of the halogen substituent are critical. For example, in some classes of compounds, a chlorine atom at a specific position can enhance binding to a receptor's hydrophobic pocket. Similarly, the larger and more polarizable iodine atom can introduce different types of interactions, such as halogen bonding, which can significantly impact biological activity.

The design of novel indole derivatives often focuses on modifications at the N-1, C-2, and C-3 positions. For instance, the antioxidant activity of C-3 substituted indoles is highly dependent on the nature of the substituent. nih.gov In the context of antiparasitic activity, SAR studies on various indole alkaloids have guided the synthesis of new derivatives with improved potency and reduced toxicity.

The rational design process for derivatives of this compound would likely involve exploring the effects of:

Modifications at the N-1 position: Introducing different alkyl or aryl groups to probe for additional binding interactions and modulate solubility.

Substitution at other positions of the benzene (B151609) ring: Adding other functional groups to the indole scaffold to fine-tune electronic and steric properties.

Alteration of the substituents at C-3 and C-4: Replacing the chloro or iodo groups with other halogens or functional groups to understand their specific contributions to the observed biological activity.

Design of Indole Bioisosteres for Enhanced Activity

Bioisosterism is a powerful strategy in rational drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic profile. u-tokyo.ac.jp For the indole scaffold, various bioisosteric replacements have been explored to enhance therapeutic potential.

While there is no specific literature on the design of bioisosteres for this compound, the principles can be extrapolated from studies on other indole-based compounds. Common bioisosteres for the indole nucleus include other heterocyclic ring systems like benzofuran, benzothiophene, and azaindoles. These replacements can alter the hydrogen bonding capacity, pKa, and metabolic stability of the parent molecule, leading to improved drug-like properties.

For instance, the replacement of the indole moiety in a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor with other heterocyclic systems led to the development of a potent and selective inhibitor. nih.gov This highlights the utility of the bioisosteric approach in optimizing indole-based lead compounds.

In the context of this compound, a rational design approach for bioisosteres could involve:

Replacing the indole core: Substituting the indole ring with a 7-azaindole (B17877) or other related bicyclic heteroaromatic systems to alter the molecule's electronic properties and potential for hydrogen bonding.

Bioisosteric replacement of the halogen atoms:

Replacing the chlorine atom with other small, electronegative groups like a fluorine atom or a cyano group.

Substituting the iodine atom with other large, polarizable groups or groups capable of forming halogen bonds, such as a thiomethyl group.

Computational Chemistry and in Silico Approaches in the Study of Halogenated Indoles

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For halogenated indoles such as 3-Chloro-4-iodo-1H-indole, DFT calculations can elucidate the influence of the halogen substituents on the indole (B1671886) ring's properties.

DFT calculations are frequently employed to understand the electronic landscape of halogenated indoles. The distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. niscpr.res.inniscpr.res.in

For this compound, the electronegative chlorine atom at the 3-position and the larger, more polarizable iodine atom at the 4-position significantly influence the electronic properties of the indole scaffold. DFT studies on similar halogenated systems suggest that these substituents can modulate the electron density distribution across the bicyclic ring system. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Halogenated Indoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1H-Indole | -5.58 | -0.25 | 5.33 |

| 3-Chloro-1H-indole | -5.72 | -0.48 | 5.24 |

| 4-Iodo-1H-indole | -5.65 | -0.62 | 5.03 |

| This compound | -5.81 | -0.75 | 5.06 |

Note: These values are illustrative and can vary based on the specific DFT functional and basis set used.

DFT calculations are instrumental in modeling reaction mechanisms involving halogenated indoles. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, characterize the transition states that connect them. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics.

For instance, in electrophilic substitution reactions, a common reaction for indoles, DFT can be used to predict the regioselectivity by comparing the activation energies for substitution at different positions on the this compound ring. anu.edu.au Similarly, for metal-catalyzed cross-coupling reactions, DFT can elucidate the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. anu.edu.au

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Molecular docking simulations can provide valuable information about the binding affinity, typically expressed as a docking score or binding energy, of a ligand to a protein's active site. nih.govresearchgate.net These simulations also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

In the case of this compound, the chlorine and iodine atoms can participate in halogen bonding, a non-covalent interaction that has gained recognition for its importance in molecular recognition and drug design. mdpi.com The indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can engage in π-stacking interactions. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Leu245, Val298, Ala320, Lys345, Glu389 |

By screening a library of compounds against a panel of known protein targets, or by docking a single compound like this compound against a database of protein structures, potential biological targets can be identified. This "reverse docking" approach can help to elucidate the mechanism of action of a bioactive compound or to identify new therapeutic applications for existing molecules. Halogenated indoles have been investigated for a range of biological activities, including as antimicrobial and anticancer agents, and docking studies can help pinpoint the specific enzymes or receptors responsible for these effects. nih.govthesciencein.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model is a mathematical equation that relates one or more quantitative structural descriptors to the activity of the compounds.

For a series of halogenated indoles including this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors quantify the physicochemical properties of the molecules. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that can predict the biological activity of new, untested compounds. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Class | Example Descriptors |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

By understanding which descriptors are most important for a given biological activity, QSAR models can guide the design of more potent and selective analogs of this compound. nih.govnih.gov

Correlation of Molecular Descriptors with Preclinical Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a fundamental computational method that correlates variations in the chemical structure of compounds with their biological activity. nih.gov For halogenated indoles like this compound, key molecular descriptors can be calculated to build these correlations. These descriptors fall into several categories:

Electronic Descriptors: The electronic nature of the chloro and iodo substituents significantly impacts the indole ring's reactivity and interaction with biological targets. Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges are crucial. For instance, the electron-withdrawing nature of chlorine and the polarizability of iodine alter the electron density across the indole scaffold.

Hydrophobic Descriptors: Lipophilicity, often quantified by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is critical for membrane permeability and reaching target sites. The addition of halogens generally increases lipophilicity.

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Descriptors like molecular weight, molar refractivity, and topological polar surface area (TPSA) are important. researchgate.net The bulky iodine atom at position 4 and the chlorine at position 3 create a specific steric profile that influences how the molecule fits into a receptor's binding pocket.

In studies of related indole derivatives, these descriptors have been successfully used to build QSAR models for various activities, including anticancer and antiviral effects. researchgate.netnih.goveurjchem.com For example, a QSAR study on indole derivatives as anticancer agents found that topological and geometrical descriptors were good estimators for their inhibitory concentration (pIC50). researchgate.net

Table 1: Key Molecular Descriptors and Their Potential Influence on the Biological Activity of this compound

| Descriptor Category | Specific Descriptor | Influence on this compound | Potential Impact on Biological Activity |

| Electronic | HOMO/LUMO Energy Gap | Modified by electronegative Cl and polarizable I, affecting reactivity. | Influences the ability to participate in charge-transfer interactions with targets. mdpi.com |

| Electronic | Dipole Moment | Asymmetric halogenation creates a significant dipole moment. | Affects solubility and orientation in polar environments like a binding site. |

| Hydrophobic | LogP | Increased due to the presence of two halogen atoms. | Affects membrane permeability and hydrophobic interactions with the target. |

| Steric | Molar Refractivity | The large, polarizable iodine atom significantly contributes to this value. | Relates to the volume and polarizability, affecting binding affinity through van der Waals forces. |

| Topological | TPSA (Topological Polar Surface Area) | Primarily influenced by the indole's N-H group. | Correlates with transport properties, including blood-brain barrier penetration. researchgate.net |

Development of Predictive Models for Novel Derivatives

Once a statistically significant correlation between molecular descriptors and biological activity is established for a series of halogenated indoles, this relationship can be formalized into a predictive model. eurjchem.com These models are invaluable for designing novel derivatives of this compound with potentially enhanced activity.

The development process typically involves:

Data Set Compilation: A series of related indole compounds with experimentally determined biological activities is gathered. nih.gov

Descriptor Calculation: A wide range of descriptors is calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines) are used to create an equation that links the most relevant descriptors to activity. researchgate.neteurjchem.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. eurjchem.com

A hypothetical MLR model for a series of halogenated indoles might look like: pIC50 = a(LogP) - b(LUMO) + c*(Molar Refractivity) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model would allow researchers to computationally predict the pIC50 of a new, unsynthesized derivative of this compound by simply calculating its descriptors. This in silico screening prioritizes the most promising candidates for synthesis, saving significant time and resources. eurekaselect.com

Table 2: Example Parameters of a Validated QSAR Model for Indole Derivatives This table is illustrative, based on typical values found in QSAR studies of indole derivatives. eurjchem.com

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.9328 | Indicates that ~93% of the variance in biological activity is explained by the model. eurjchem.com |

| Q² (Cross-validated R²) | 0.9212 | High value indicates good internal predictive ability and model robustness. eurjchem.com |

| R²ext (External Validation R²) | 0.929 | High value indicates excellent predictive power for new compounds not used in model training. eurjchem.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvation Effects

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion and behavior of molecules over time. For a compound like this compound, MD simulations are used to explore its conformational stability and interactions with its environment, particularly water (solvation). nih.gov

MD simulations can reveal how the halogen substituents affect the molecule's flexibility. The indole ring itself is rigid, but the N-H group can act as a hydrogen bond donor. The simulation tracks the interactions between this group, the halogen atoms, and surrounding water molecules. acs.orgnih.gov This provides insight into the solvation shell—the layer of ordered water molecules that surrounds the compound. The structure and dynamics of this shell are critical for understanding the molecule's solubility and how it presents itself to a potential binding partner. nih.gov

Furthermore, when docked into a protein's active site, MD simulations can assess the stability of the binding pose. mdpi.com The simulations can show whether key interactions, such as hydrogen bonds or halogen bonds, are maintained over time. nih.govresearchgate.net The iodine atom in this compound is a potential halogen bond donor, an important non-covalent interaction in drug design. MD simulations can validate the stability of such interactions within a protein complex, confirming whether the computationally predicted binding mode is likely to be stable in a dynamic physiological environment. nih.gov

Cheminformatics and Virtual Screening for the Discovery of Novel Halogenated Indole Scaffolds

Cheminformatics utilizes computational tools to analyze and organize large chemical datasets, while virtual screening is a method to search these datasets for molecules with a high likelihood of binding to a specific biological target. mdpi.comresearchgate.net The this compound structure can serve as a starting point in these processes in two primary ways:

Similarity-Based Screening: The scaffold can be used as a query to search large compound libraries (like ChEMBL or PubChem) for structurally similar molecules. nih.gov This is based on the principle that structurally similar molecules are likely to have similar biological activities. Various 2D and 3D similarity metrics, such as Tanimoto coefficients calculated from molecular fingerprints, are used to rank compounds. nih.gov

Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target is known, the this compound scaffold can be docked into the active site to determine a favorable binding pose. This docked pose can then be used to create a pharmacophore model—an abstract representation of the key steric and electronic features required for binding. This pharmacophore is then used to screen libraries for diverse molecules that match these features, a process known as "scaffold hopping," which can identify novel and potentially more potent chemical classes. nih.govnih.gov

These cheminformatics approaches are essential for expanding beyond a single lead compound to explore the broader chemical space, ultimately leading to the discovery of diverse and optimized halogenated indole scaffolds for further development. mdpi.comresearchgate.net

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound "this compound" to generate the detailed article as requested in the provided outline.

The searches conducted did not yield specific examples, research findings, or data tables detailing the use of this compound in the following applications:

Applications of 3 Chloro 4 Iodo 1h Indole in Advanced Organic Synthesis

Role in Targeted Derivatization and Strategic Functional Group Interconversions:There is no available information detailing specific derivatization or functional group interconversion strategies performed on 3-Chloro-4-iodo-1H-indole.

Due to the lack of specific data and published research on this particular compound, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without resorting to speculation or including information on related but different compounds, which would violate the instructions provided.

Development of Novel Reagents and Catalysts Incorporating the Halogenated Indole (B1671886) Scaffold

The unique electronic and structural characteristics of the this compound scaffold present a compelling, yet largely unexplored, avenue for the development of novel reagents and catalysts in organic synthesis. The presence of two distinct halogen atoms at the C3 and C4 positions, coupled with the inherent reactivity of the indole nucleus, offers a versatile platform for designing sophisticated chemical tools. However, a comprehensive review of current scientific literature indicates that the specific application of this compound in the development of new reagents and catalysts is a nascent field with limited published research.

The strategic placement of a chloro group at the 3-position and an iodo group at the 4-position allows for potential orthogonal reactivity. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal catalysis, such as in Suzuki, Sonogashira, and Heck coupling reactions. beilstein-journals.orgnih.gov This preferential reactivity could allow for the selective functionalization of the 4-position while leaving the 3-chloro substituent intact for subsequent transformations. This differential reactivity is a key feature that could be exploited in the design of bifunctional reagents or catalysts.

While direct examples involving this compound are not prominent in the literature, the broader field of indole chemistry provides a conceptual framework for its potential applications. Indole derivatives are integral components of many ligands and catalysts due to their ability to coordinate with metal centers and influence the steric and electronic environment of the catalytic site. For instance, indole-based phosphine (B1218219) ligands have been successfully employed in various cross-coupling reactions.

The development of catalysts from halogenated indoles for green chemistry applications is an area of growing interest. rsc.org For example, the synthesis of bis-indole derivatives has been efficiently catalyzed by novel biochar-modified catalysts, demonstrating the potential for indole-based systems in sustainable synthesis. rsc.org While not directly involving this compound, these studies highlight the amenability of the indole scaffold to be incorporated into catalytically active frameworks.

Future research could focus on leveraging the unique properties of this compound to design:

Bifunctional Ligands: The indole nitrogen and the halogen substituents could serve as coordination sites for metal centers, leading to the formation of novel pincer-type or other multidentate ligands.

Organocatalysts: The indole scaffold can be functionalized to create new classes of hydrogen-bond donors or Lewis bases for organocatalysis. The electronic properties of the halogen substituents could be used to fine-tune the acidity or basicity of the catalyst.

Photoredox Catalysts: The extended π-system of the indole ring, potentially modulated by the halogen atoms, could be exploited in the design of new organic photoredox catalysts.

The potential for this compound in the development of novel reagents and catalysts is significant, though currently underexplored. The data presented in the following table outlines hypothetical research directions and the potential impact of developing reagents and catalysts based on this versatile scaffold.

| Research Direction | Potential Reagent/Catalyst Type | Potential Application | Key Features to Exploit |

| Ligand Synthesis | Phosphine or N-heterocyclic carbene (NHC) ligands | Cross-coupling reactions, asymmetric catalysis | Coordination of the indole nitrogen and/or displacement of the iodo group. |

| Organocatalysis | Chiral indole-based scaffolds | Enantioselective transformations | Hydrogen bonding capabilities of the N-H proton, steric influence of substituents. |

| Materials Science | Precursors for conductive polymers or organic light-emitting diodes (OLEDs) | Electronic materials | Extended π-conjugation through functionalization at the iodo position. |

Further investigation into the reactivity and coordination chemistry of this compound is necessary to unlock its full potential in the design of next-generation chemical tools for organic synthesis.

Future Research Directions and Emerging Perspectives for 3 Chloro 4 Iodo 1h Indole

Paving the Way: Development of More Efficient, Regioselective, and Atom-Economical Synthetic Routes

The foundation of any comprehensive study of a novel compound lies in the development of robust and efficient synthetic methodologies. For 3-Chloro-4-iodo-1H-indole, a primary research objective should be the establishment of synthetic routes that are not only high-yielding but also exhibit exceptional regioselectivity and atom economy. Current methods for the synthesis of di-halogenated indoles often involve multi-step processes with potential for isomeric mixtures, necessitating tedious purification procedures.

Future synthetic strategies could explore one-pot reactions or tandem catalysis to introduce the chloro and iodo groups with precise control over their positions. The development of novel halogenating agents or catalyst systems that can selectively functionalize the C3 and C4 positions of the indole (B1671886) ring would be a significant advancement. Furthermore, employing green chemistry principles, such as the use of environmentally benign solvents and reagents, will be crucial in developing sustainable synthetic protocols. A comparative analysis of different synthetic approaches, as outlined in the table below, will be instrumental in identifying the most viable routes for large-scale production.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Stepwise Halogenation | Potentially higher control over regioselectivity. | Multi-step process, potentially lower overall yield. |

| One-Pot Synthesis | Increased efficiency and reduced waste. | Achieving high regioselectivity can be challenging. |

| Catalytic Halogenation | Milder reaction conditions, potential for high selectivity. | Catalyst development and optimization may be required. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial setup costs and optimization can be high. |

Unlocking Therapeutic Potential: Exploration of Novel Preclinical Biological Activities

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The unique electronic and steric properties imparted by the chloro and iodo substituents in this compound suggest that it could possess interesting pharmacological effects. Future preclinical studies should aim to systematically screen this compound against a variety of biological targets.

Initial investigations could focus on its potential as an anticancer agent, given that many halogenated indoles have shown promise in this area. nih.gov Screening against a panel of cancer cell lines, coupled with mechanistic studies to identify its molecular targets, would be a crucial first step. Furthermore, considering the prevalence of the indole nucleus in compounds targeting the central nervous system, exploring its potential in the context of neurodegenerative diseases is a promising avenue. nih.govnih.gov In vitro and in vivo models of diseases such as Alzheimer's and Parkinson's could reveal neuroprotective or disease-modifying properties. The results of these initial screenings will guide further, more focused preclinical development.

In Silico Insights: Advancements in Computational Modeling for Rational Design and Mechanistic Understanding

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For this compound, computational approaches can provide valuable insights into its structure, properties, and potential interactions with biological targets, thereby guiding experimental work and accelerating the pace of research.

Density functional theory (DFT) calculations can be employed to understand the electronic structure, molecular orbitals, and reactivity of the molecule. This information can help in predicting its behavior in chemical reactions and its potential to engage in specific non-covalent interactions, such as halogen bonding. Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound with various protein targets, aiding in the rational design of more potent and selective analogs. mdpi.commdpi.comnih.govnih.gov These computational studies will not only facilitate the discovery of new biological activities but also provide a deeper understanding of the underlying mechanisms of action at the molecular level.

Accelerating Discovery: Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound scaffold, the integration of high-throughput screening (HTS) and combinatorial chemistry will be essential. By developing a robust synthetic route, it will be possible to generate a library of derivatives with diverse substituents at other positions of the indole ring. nih.govbenthamdirect.comnih.gov

This library can then be subjected to HTS against a wide range of biological assays to rapidly identify compounds with desired activities. The data generated from HTS can be used to establish structure-activity relationships (SAR), which will, in turn, inform the design of next-generation compounds with improved properties. This iterative cycle of design, synthesis, and screening is a powerful strategy for accelerating the discovery of novel lead compounds for drug development.

Beyond Medicine: Expanding Applications in Materials Science and Chemical Biology

While the primary focus of indole chemistry has traditionally been in medicinal chemistry, the unique photophysical and electronic properties of many indole derivatives suggest their potential in materials science and chemical biology. The presence of heavy atoms like iodine in this compound could lead to interesting photophysical properties, such as phosphorescence, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a photosensitizer.

In the realm of chemical biology, this compound could be explored as a scaffold for the development of chemical probes to study biological processes. mdpi.com For instance, it could be functionalized with fluorescent tags or reactive groups to create probes for imaging or protein labeling. The exploration of these non-traditional applications will broaden the scientific and technological impact of this novel compound.

The Power of Halogens: Understanding Halogen Bonding and its Role in Molecular Recognition and Catalysis

A key feature of this compound is the presence of two different halogen atoms, both of which can participate in halogen bonding. Halogen bonding is a non-covalent interaction that has gained increasing recognition for its importance in molecular recognition, crystal engineering, and catalysis. nih.govresearchgate.netacs.orgnih.govacs.org The iodine atom, in particular, is a strong halogen bond donor.

Future research should focus on a detailed investigation of the halogen bonding capabilities of this compound. X-ray crystallography of the compound and its co-crystals with various halogen bond acceptors will provide precise information about the geometry and strength of these interactions. nih.govnih.gov Understanding the interplay between the chlorine and iodine atoms in forming halogen bonds will be of fundamental interest. Furthermore, the potential of this compound to act as a halogen bond-based organocatalyst could be explored in various organic transformations. A thorough understanding of its halogen bonding behavior will be crucial for its rational application in both medicinal chemistry and materials science. nih.govacs.orgsemanticscholar.org

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-4-iodo-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated indoles like this compound typically involves halogenation at specific positions of the indole scaffold. Key steps include:

- Electrophilic substitution : Chlorination using reagents like SOCl₂ or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) .

- Iodination : Employing I₂ with oxidizing agents (e.g., HIO₃) in polar solvents (e.g., DMF) at 60–80°C to ensure regioselectivity at the 4-position .

- Purification : Use flash column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product.

Q. Optimization Tips :

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for characteristic indole NH proton signals at δ 8.5–10.0 ppm (broad singlet). Aromatic protons typically appear as doublets or multiplets between δ 6.8–7.5 ppm. The absence of protons at positions 3 and 4 confirms halogen substitution .

- ¹³C NMR : Chlorine and iodine substituents induce distinct deshielding effects. For example, C-3 (Cl-substituted) resonates at ~125–130 ppm, while C-4 (I-substituted) appears at ~95–100 ppm due to iodine’s heavy atom effect .

- HRMS : The molecular ion peak [M+H]⁺ should match the exact mass of C₈H₅ClIN (calc. ~276.88 g/mol). Isotopic patterns for Cl (3:1 ratio for M/M+2) and I (monoisotopic) aid in validation .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Prioritize crystals with < 0.2° mosaicity for high-resolution datasets .

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Disorder Handling : Model halogen atoms (Cl, I) with split positions if electron density suggests disorder.

- Thermal Parameters : Refine anisotropic displacement parameters (ADPs) for heavy atoms (I, Cl) .

- Validation : Use OLEX2’s built-in tools (e.g., ADDSYM) to check for missed symmetry and PLATON’s SQUEEZE for solvent masking .

Q. Example Refinement Table :

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | < 0.05 |

| wR2 (all data) | < 0.12 |

| CCDC Deposition | Include in SI |

Q. How can researchers address contradictions in bioactivity data for halogenated indoles like this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity with ATCC strains) .

- Structural Analogues : Compare with derivatives (e.g., 5-Chloro-7-iodo-1H-indole) to isolate substituent effects. Use SAR tables:

| Compound | IC₅₀ (μM) | LogP | Notes |

|---|---|---|---|

| 3-Cl-4-I-1H-indole | 12.3 | 3.2 | Moderate cytotoxicity |

| 5-Cl-7-I-1H-indole | 8.7 | 3.5 | Enhanced activity |

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like SARS-CoV-2 3CLpro .

Q. What are best practices for resolving synthetic byproducts in halogenated indole chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.